molecular formula C9H8Cl3NO B11863798 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride CAS No. 1272758-06-1

5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride

Cat. No.: B11863798
CAS No.: 1272758-06-1
M. Wt: 252.5 g/mol
InChI Key: SQBOODDVTVHTSX-UHFFFAOYSA-N
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Description

5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride is a chlorinated dihydroquinolinone derivative with significant utility as a synthetic intermediate. It is primarily used in the preparation of 4,5,7-trichloroquinoline, a compound of interest in medicinal and agrochemical research. The synthesis involves cyclization of 3-(3,5-dichloroanilino)-propionic acid in polyphosphoric acid (PPA) for 3 hours, achieving an 85% yield . Its structure features a partially saturated quinoline backbone with chlorine substituents at positions 5 and 7, contributing to its electronic and steric properties. Analytical characterization typically employs NMR, LC-MS, and HPLC for purity verification .

Properties

CAS No.

1272758-06-1

Molecular Formula

C9H8Cl3NO

Molecular Weight

252.5 g/mol

IUPAC Name

5,7-dichloro-2,3-dihydro-1H-quinolin-4-one;hydrochloride

InChI

InChI=1S/C9H7Cl2NO.ClH/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13;/h3-4,12H,1-2H2;1H

InChI Key

SQBOODDVTVHTSX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C(=CC(=C2)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride typically involves the chlorination of quinoline derivatives followed by specific reaction conditions to introduce the desired functional groups. Common reagents include chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the quinoline ring or other functional groups.

    Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride has been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some target bacteria are as follows:

CompoundTarget BacteriaMIC (µg/mL)
5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochlorideStaphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Properties
The compound has also shown promise in anticancer research. Studies have demonstrated selective toxicity towards cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines are summarized below:

CompoundCell LineIC50 (µM)
5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochlorideMCF-714.68
HCT-11615.00
HeLa16.00

These findings highlight the potential of this compound in cancer therapy and warrant further investigation into its mechanisms of action and structure-activity relationships.

Biological Research

In biological research, 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride is utilized to explore various biological pathways and mechanisms due to its interaction with specific enzymes and receptors. Its unique structure allows it to affect cellular signaling pathways, which may lead to new insights into disease mechanisms.

Material Science

The compound’s electronic and photophysical properties make it a subject of interest in materials science. Quinoline derivatives are explored for their potential applications in organic electronics and photonic devices. The structural characteristics of 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride enhance its suitability for these applications.

Study on Anticancer Activity

A study focusing on the anticancer effects of quinoline derivatives found that compounds similar to 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride demonstrated selective cytotoxicity against cancer cells while being less harmful to normal cells. This research provided valuable insights into the structure-activity relationship that could guide future drug design efforts targeting specific cancer types .

Antimicrobial Research

Another investigation assessed the antimicrobial efficacy of various quinoline derivatives against resistant bacterial strains. The results indicated that 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride had significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one (MJM170/JAG21)

  • Structure: Fully saturated 5,6,7,8-tetrahydroquinoline backbone with a methyl group at position 2.
  • Synthesis : Prepared via HPLC-monitored reactions using variable building blocks (e.g., intermediates 1, 8, 9, 14) .
  • Key Differences: The absence of chlorine substituents reduces electronegativity and steric hindrance compared to the target compound. Full saturation of the quinoline ring may enhance conformational flexibility but reduce aromatic stabilization .

1-Tosyl-2,3-dihydroquinolin-4(1H)-one (1l)

  • Structure: 2,3-dihydroquinolin-4(1H)-one backbone with a tosyl (p-toluenesulfonyl) group at position 1.
  • Synthesis: Derived from 1,2,3,4-tetrahydroquinoline and TsCl, followed by hydrolysis and purification (melting point: 94.6–95.2 °C) .
  • Key Differences: The electron-withdrawing tosyl group increases molecular weight (C₁₆H₁₅NO₃S vs. C₉H₈Cl₂NO·HCl for the target) and may alter solubility and reactivity.

5,6-Difluoro-2,3-dihydroquinolin-4(1H)-one

  • Structure: Difluoro substituents at positions 5 and 6 on the dihydroquinolinone core.
  • Properties : Fluorine’s high electronegativity and small atomic radius may enhance metabolic stability compared to chlorine in the target compound. Purity: 95% (HPLC) .

Physicochemical and Hazard Profiles

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Hazard Statements
Target Compound C₉H₈Cl₂NO·HCl ~246.5* 5,7-Cl Not reported Not available
2,3-Dihydroquinolin-4(1H)-one HCl C₉H₁₀ClNO 183.64 None Not reported H302, H315, H319, H332, H335
1-Tosyl-2,3-dihydroquinolin-4(1H)-one C₁₆H₁₅NO₃S 301.36 1-Tosyl 94.6–95.2 Not reported
5,6-Difluoro-2,3-dihydroquinolin-4(1H)-one C₉H₇F₂NO 183.16 5,6-F Not reported Not reported

*Calculated based on C₉H₈Cl₂NO (MW 215.08) + HCl (36.46).

Key Observations:

  • The target compound’s dichloro substitution likely increases lipophilicity compared to non-halogenated analogs (e.g., 2,3-dihydroquinolin-4(1H)-one HCl) .
  • Fluorinated analogs (e.g., 5,6-difluoro) may exhibit improved bioavailability due to fluorine’s metabolic resistance .

Key Observations:

  • The target compound’s high yield (85%) contrasts with lower yields in bulkier derivatives (e.g., 33% for compound 44 in ) .
  • Hydroxymethyl-substituted analogs (e.g., ) may prioritize aqueous solubility over halogenated reactivity .

Biological Activity

5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8Cl2N
  • Molecular Weight : 252.5 g/mol
  • CAS Number : 1272758-06-1

The compound features two chlorine atoms at the 5 and 7 positions of the quinoline ring, contributing to its unique biological profile. Its structure allows for various chemical reactions, including nucleophilic substitutions and cyclization, which can lead to derivatives with potentially different biological activities .

Antimicrobial Properties

Research indicates that 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The compound's mechanism may involve interference with microbial enzymes or cellular signaling pathways .

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Anti-inflammatory and Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory and anticancer agent. Its structural similarity to other pharmacologically active compounds suggests potential interactions with cellular pathways involved in inflammation and cancer progression .

Case Study: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of the compound in a murine model of inflammation. Results indicated a significant reduction in inflammatory markers (TNF-alpha and IL-6) when treated with varying doses of the compound compared to controls.

The biological activity of 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride is believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or inflammation.
  • Modulation of Signaling Pathways : It can affect pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride. Understanding their biological activities can provide insights into the potential applications of this compound.

Table 2: Comparison with Similar Compounds

Compound NameCAS NumberSimilarity IndexNotable Activity
6-Chloro-2,3-dihydroquinolin-4(1H)-one21617-20-90.97Antimicrobial
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one160129-45-30.94Anti-inflammatory
(5-Chloro-2-(methylamino)phenyl)(phenyl)methanone1022-13-50.88Anticancer

Q & A

Q. What are the recommended synthetic routes for 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis of dihydroquinolinone derivatives typically involves cyclization reactions of substituted anilines or ketones. For example, Ni-catalyzed hydrocyanation or Co-catalyzed radical cyclization has been employed for similar compounds (e.g., 7-chloro-1-cyclopropyl-6-fluoro derivatives) . Optimization may include:

  • Temperature control : Reactions often proceed at 80–120°C under inert atmospheres.
  • Catalyst selection : Transition metal catalysts (e.g., Ni or Co) improve yield and regioselectivity .
  • Chlorination steps : Use POCl₃ or SOCl₂ for introducing chloro substituents at positions 5 and 7.
    Characterize intermediates via TLC and NMR to monitor regiochemical outcomes.

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Answer:

  • NMR spectroscopy : Assign peaks for the dihydroquinolinone core (e.g., δ 2.5–3.5 ppm for CH₂ groups in the dihydro ring) and confirm chloro substituents via coupling patterns .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. Monitor [M+H]⁺ ions (expected m/z ~247 for the free base) .
  • IR spectroscopy : Confirm carbonyl stretching (~1680–1700 cm⁻¹) and NH/OH bands if present .

Q. What are the critical solubility and stability considerations for this compound in experimental settings?

Answer:

  • Solubility : The hydrochloride salt enhances water solubility. For organic solvents, dimethyl sulfoxide (DMSO) or methanol is recommended .
  • Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as dihydroquinolinones may undergo photodegradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one hydrochloride?

Answer:

  • Data collection : Use high-resolution synchrotron radiation (λ ~0.7–1.0 Å) for small crystals.
  • Refinement : Employ SHELXL for structure solution, leveraging its robust handling of heavy atoms (Cl) and hydrogen bonding networks .
  • Validation : Check for R-factor convergence (<5%) and validate via the Cambridge Structural Database (CSD) for analogous compounds .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound in medicinal chemistry?

Answer:

  • Core modifications : Introduce substituents at positions 2, 3, or 8 to assess steric/electronic effects on biological targets (e.g., kinase inhibition) .
  • Pharmacophore modeling : Use software like MOE to map hydrogen bond acceptors (e.g., carbonyl group) and hydrophobic regions .
  • Biological assays : Pair synthetic derivatives with enzyme inhibition assays (e.g., IC₅₀ determinations) and cytotoxicity screening (e.g., against cancer cell lines) .

Q. What analytical methods are recommended for identifying and quantifying synthetic impurities in this compound?

Answer:

  • HPLC-DAD : Use a phenyl-hexyl column (4.6 × 250 mm, 5 µm) with 0.1% trifluoroacetic acid in water/acetonitrile. Detect impurities at 254 nm .
  • LC-HRMS : Identify trace impurities (e.g., dechlorinated byproducts or oxidation products) via exact mass measurements (<2 ppm error) .
  • Reference standards : Cross-validate against certified materials (e.g., LGC Standards) for quantification .

Q. How to assess the in vitro toxicity profile of this compound for preclinical studies?

Answer:

  • Cytotoxicity assays : Use MTT or resazurin assays in HEK-293 or HepG2 cells, with IC₅₀ values calculated from dose-response curves .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • Safety protocols : Follow GHS Category 4 guidelines for acute toxicity (oral/dermal/inhalation), including PPE (gloves, lab coat) and fume hood use .

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